

Introduction: The Architectural Elegance of a Key Molecular Building Block

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Compound of Interest

Compound Name: 2,2,7,7-Tetrabromo-9,9-spirobifluorene

Cat. No.: B13923832

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In the landscape of advanced materials science, particularly in the development of organic electronics, the design of molecular architecture is paramount. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF), identified by CAS number 128055-74-3, stands out as a pivotal intermediate compound. Its significance is rooted in the unique three-dimensional structure of its 9,9'-spirobifluorene (SBF) core. This core consists of two fluorene systems linked by a single tetrahedral spiro-carbon atom, forcing the two π -systems into a nearly orthogonal arrangement. [1] This structural rigidity imparts exceptional thermal and chemical stability, a high glass-transition temperature, and, critically, a tendency to form stable amorphous films by inhibiting crystallization and excimer formation. [1][2][3]

The four bromine atoms are not merely passive substituents; they are strategically positioned handles for synthetic chemists. These sites are amenable to a variety of cross-coupling reactions, allowing for the precise attachment of chromophores and other functional groups. [4] [5] This synthetic versatility makes TBSBF an indispensable precursor for engineering bespoke molecules with tailored electronic and optical properties, most notably for highly efficient blue and white Organic Light-Emitting Diodes (OLEDs). [5][6] This guide offers a comprehensive technical overview of TBSBF, from its fundamental properties and synthesis to its applications, for researchers and professionals in materials science and drug development.

Molecular Structure and Identifiers

The defining feature of TBSBF is its spiro-center, which creates a non-planar, rigid molecular framework.

Caption: 2D representation of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	128055-74-3 ^[7]
IUPAC Name	2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] ^[7] ^[8]
SMILES	<chem>C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br</chem> ^[7]
InChI	InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H ^[8]

| InChI Key| MASXXNUEJVMYML-UHFFFAOYSA-N^[8] |

Physicochemical Properties

The physical properties of TBSBF underscore its suitability for use in high-performance electronic devices, highlighting its high melting point and thermal stability.

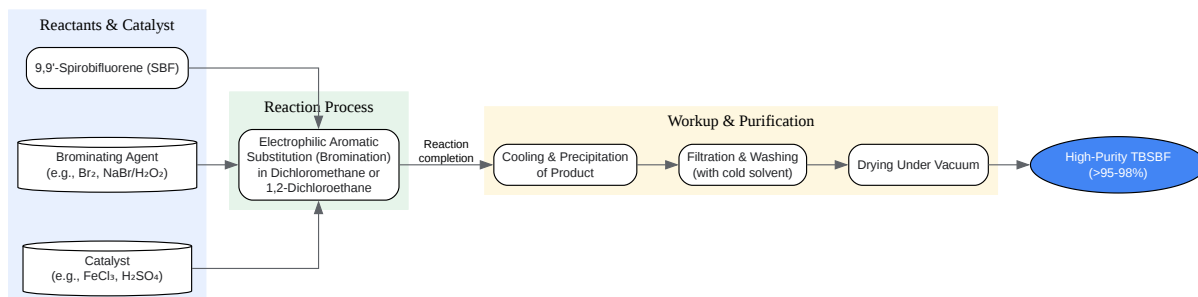
Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C₂₅H₁₂Br₄	[4] [7] [9]
Molecular Weight	631.98 g/mol	[4] [9]
Appearance	White to off-white or light yellow powder/crystals	[3] [4] [6]
Melting Point	395 - 400 °C	[2] [3] [4]
Boiling Point	633.7 ± 55.0 °C (Predicted)	[3] [10]
Density	2.12 ± 0.1 g/cm ³ (Predicted)	[3] [10]
Solubility	Soluble in chloroform; soluble in common organic solvents; insoluble in water.	[2] [3] [10]

| Purity | Commercially available at >95% or >99% (HPLC) | [\[2\]](#)[\[4\]](#) |

Synthesis and Purification

TBSBF is typically synthesized via electrophilic bromination of the 9,9'-spirobifluorene precursor. The choice of brominating agent and catalyst is critical for achieving high yield and selectivity for the 2,2',7,7' positions, which are electronically activated.



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Caption: General workflow for the synthesis and purification of TBSBF.

Protocol 1: Iron(III) Chloride Catalyzed Bromination

This method is a classic electrophilic aromatic substitution using a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile.

- Rationale: Anhydrous FeCl₃ is an effective Lewis acid that coordinates with Br₂, increasing its electrophilicity and facilitating the attack on the electron-rich positions of the fluorene rings. Dichloromethane is a suitable solvent that dissolves the starting material and is relatively inert under the reaction conditions. Refluxing provides the necessary activation energy for the reaction to proceed to completion.[6]
- Methodology:
 - To a solution of 9,9'-spirobifluorene (10.0 mmol, 3.16 g) in dichloromethane (30 ml), add anhydrous FeCl₃ (0.5 mmol, 80 mg).[6]

- Slowly add a solution of bromine (41 mmol, 2.1 ml) in dichloromethane (5 ml) dropwise over 10 minutes.[\[6\]](#)
- Heat the reaction mixture to reflux and maintain for 6 hours.[\[6\]](#)
- Upon completion (monitored by TLC or HPLC), cool the mixture to room temperature. The product will precipitate out of the solution.[\[6\]](#)
- Collect the precipitate by filtration and wash with a small amount of cold dichloromethane to remove residual reactants and catalyst.[\[6\]](#)
- Dry the collected white solid under vacuum to yield 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. (Expected Yield: ~95%).[\[6\]](#)

Protocol 2: Oxy-bromination with In Situ Generated Bromine

This protocol offers an alternative route using sodium bromide as the bromine source and hydrogen peroxide as an oxidant, which can be advantageous under milder, room-temperature conditions.

- Rationale: In this system, sulfuric acid protonates hydrogen peroxide, which then oxidizes bromide ions (from NaBr) to generate electrophilic bromine (Br^+ or Br_2) in situ. This method avoids the direct handling of liquid bromine. The reaction proceeds efficiently at room temperature, albeit over a longer period.[\[11\]](#)
- Methodology:
 - Prepare a mixture with the following molar ratio: $n(\text{SBF}):n(\text{NaBr}):n(\text{H}_2\text{O}_2):n(\text{H}_2\text{SO}_4) = 1:8:6:6$ in 1,2-dichloroethane as the solvent.[\[11\]](#)
 - Maintain the reaction at 20°C with stirring for 48 hours.[\[11\]](#)
 - Monitor the reaction for the consumption of SBF.
 - Upon completion, perform a suitable aqueous workup to quench the excess oxidant and neutralize the acid.

- Isolate the crude product and purify, likely through recrystallization or column chromatography, to achieve high purity (>98%). (Expected Yield: ~80%).[\[11\]](#)

Core Strengths and Rationale for Use

The utility of TBSBF in high-performance materials stems directly from its unique molecular structure.

- **Amorphous Morphology:** The rigid, orthogonal arrangement of the two fluorene units effectively disrupts intermolecular packing.[\[1\]](#) This steric hindrance prevents crystallization, leading to the formation of smooth, stable amorphous films—a critical requirement for fabricating uniform multi-layer OLED devices.[\[2\]](#)[\[4\]](#)
- **Enhanced Color Stability:** The spiro-linkage isolates the π -systems, which helps to suppress the formation of aggregates or excimers in the solid state.[\[2\]](#)[\[3\]](#) Excimer formation can lead to red-shifted, broad emission and a decrease in device efficiency and color purity. The SBF core ensures that the designed emission properties of the final molecule are preserved.
- **Excellent Thermal and Chemical Stability:** The robust, all-carbon spirobifluorene framework provides a high decomposition temperature and glass transition temperature, contributing to the operational lifetime and stability of devices fabricated from its derivatives.[\[2\]](#)[\[4\]](#)
- **Synthetic Versatility:** The four C-Br bonds at the 2, 2', 7, and 7' positions are prime sites for post-synthesis functionalization via reactions like Suzuki, Stille, or Buchwald-Hartwig coupling. This allows for the straightforward introduction of various electron-donating, electron-withdrawing, or light-emitting moieties to precisely tune the final material's optoelectronic properties.[\[4\]](#)[\[5\]](#)

Applications in Advanced Materials

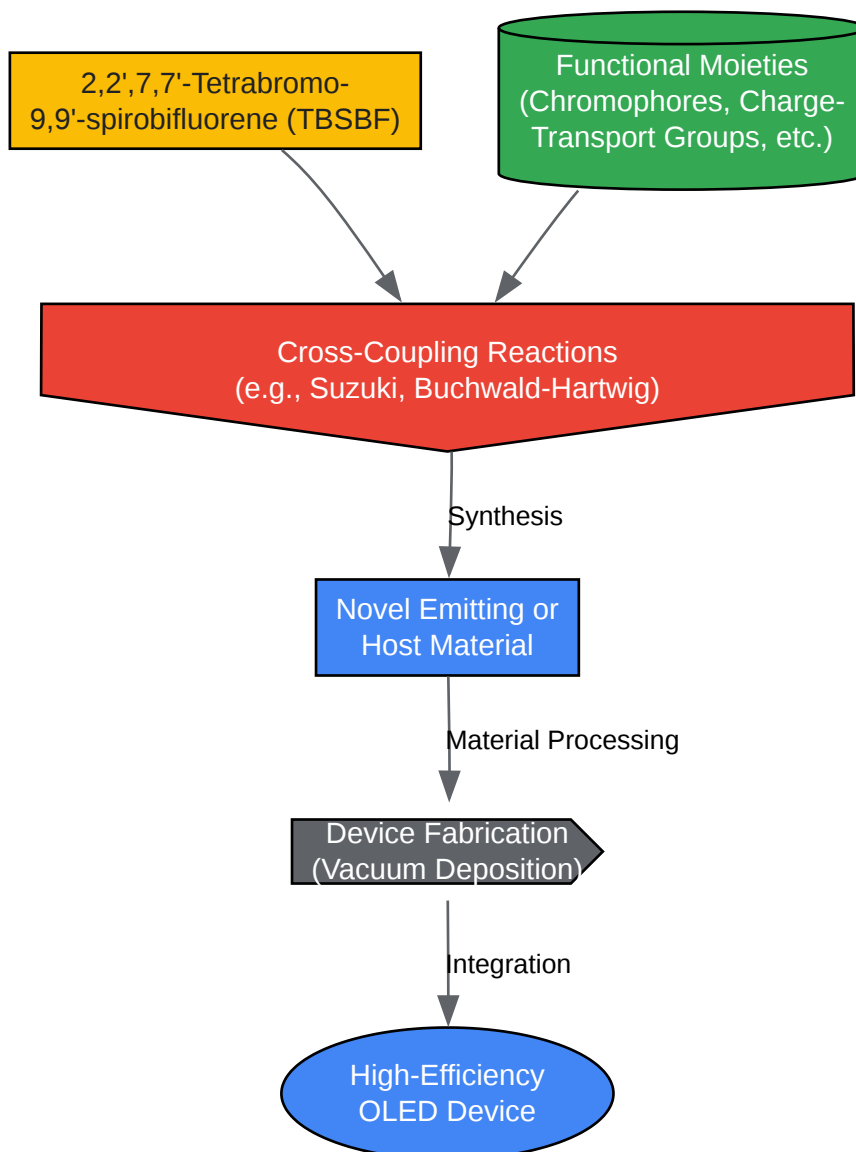
The primary application of TBSBF is as a foundational building block for synthesizing more complex organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

TBSBF is instrumental in the development of materials for blue and white OLEDs, which remain a significant challenge in the field.[\[5\]](#) By functionalizing the bromine positions,

researchers can create novel host materials or emitters.

- Example Application: A highly efficient white-light emitting device was created using 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF) as the emitting layer.[4] This TPSBF was synthesized from TBSBF as a starting material. The resulting OLED exhibited a maximum luminescence of 57,680 cd/m² and a current efficiency of 6.51 cd/A.[4]



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Caption: Logical flow from TBSBF intermediate to a functional OLED device.

Synthesis of Microporous Polymers

The reactivity of the C-Br bonds can be exploited in polymerization reactions. Yamamoto polymerization of TBSBF using a nickel catalyst yields thermally and chemically stable poly(spirobifluorene).[4] After thermal treatment, these polymers exhibit very high BET surface areas (approx. 2,000 m²/g), making them potentially useful for applications in gas storage, separation, or catalysis.[4]

Other Potential Applications

The favorable properties of the SBF core have led to its exploration in other areas of organic electronics, including:

- Organic Field-Effect Transistors (OFETs)[4]
- Organic Photovoltaics (OPVs)[4]
- Molecular glass resists for extreme ultraviolet lithography[4]

Safety and Handling

TBSBF is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety protocols should be followed.

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2][9]
Signal Word	Warning	[2][9]
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation.	[2][7][9]
Precautionary Statements	P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501	[2][7][9]

| Storage | Sealed in a dry environment at room temperature. [\[3\]](#)[\[10\]](#) |

Conclusion

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its rigid, orthogonal spiro-architecture provides a robust and stable core, while its four bromine substituents offer unparalleled synthetic flexibility. These features directly address fundamental challenges in materials science, such as preventing crystallization and enabling the fine-tuning of optoelectronic properties. As the demand for more efficient, stable, and color-pure OLEDs and other organic electronic devices continues to grow, the importance of foundational building blocks like TBSBF will only increase, paving the way for the next generation of advanced materials.

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